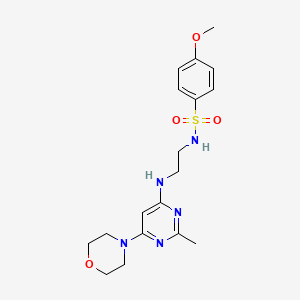

4-甲氧基-N-(2-((2-甲基-6-吗啉代嘧啶-4-基)氨基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25N5O4S and its molecular weight is 407.49. The purity is usually 95%.

BenchChem offers high-quality 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 研究人员探索了包括该化合物在内的吲哚衍生物的抗病毒特性。例如:

- 4-[(1,2-二氢-2-氧代-3H-吲哚-3-亚基)氨基]N(4,6-二甲基-2-嘧啶基)-苯衍生物被合成并评估了其对 HIV-1 和 HIV-2 株的抗 HIV 活性。 它们在抑制病毒复制方面显示出希望 .

- 虽然与生物应用没有直接关系,但该化合物已被研究用于其防止腐蚀的保护效力。 有机抑制剂2-氨基-4-甲氧基-6-甲基-1,3,5-三嗪在此背景下表现出功效 .

- 芳香族化合物,包括吲哚衍生物,由于其离域的π电子云,在非线性光学 (NLO) 应用中具有价值。 芳香族有机材料2-甲氧基-4-硝基苯胺(4-硝基苯胺的衍生物)用于合成光折射聚合物作为新型发色团 .

- 2-((1-((4-取代苯基)氨基)-4,5-二甲基-1H-咪唑-2-基)硫代)-N-(6-取代苯并[d]噻唑-2-基)乙酰胺衍生物被开发并评估了其抗肿瘤活性。 这些化合物对癌细胞系显示出希望 .

抗病毒活性

抗 HIV 活性

防腐蚀

光折射聚合物

抗肿瘤潜力

总之,4-甲氧基-N-(2-((2-甲基-6-吗啉代嘧啶-4-基)氨基)乙基)苯磺酰胺在各个领域都显示出希望,使其成为进一步研究和开发的迷人课题。 🌟 .

作用机制

Target of Action

The primary targets of this compound are cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. COXs are responsible for the production of prostaglandins, which are pro-inflammatory mediators, while iNOS produces nitric oxide, a radical effector of the innate immune system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting the activity of COXs and iNOS, it reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide . This leads to a decrease in inflammation and the associated symptoms such as redness, swelling, and discomfort .

Pharmacokinetics

Its solubility in aqueous base and dmso suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the production of pro-inflammatory mediators, it can alleviate the symptoms of inflammation and potentially prevent the development of inflammation-associated disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in aqueous base and DMSO suggests that it may be more effective in certain physiological environments.

属性

IUPAC Name |

4-methoxy-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4S/c1-14-21-17(13-18(22-14)23-9-11-27-12-10-23)19-7-8-20-28(24,25)16-5-3-15(26-2)4-6-16/h3-6,13,20H,7-12H2,1-2H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPCRJOWJYAPGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)

![methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2378712.png)

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)